![molecular formula C9H9NOS B11801317 (3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)
(3-Aminobenzo[b]thiophen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminobenzo[b]thiophen-2-yl)methanol is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an amino group at the 3-position and a hydroxymethyl group at the 2-position of the benzothiophene ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminobenzo[b]thiophen-2-yl)methanol can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, yielding the desired product in high yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, making it suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions: (3-Aminobenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzothiophene derivatives.
科学的研究の応用
(3-Aminobenzo[b]thiophen-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in disrupting actin polymerization.
作用機序
The mechanism of action of (3-Aminobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of tumor cell proliferation and metastasis .
類似化合物との比較
- 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Comparison: (3-Aminobenzo[b]thiophen-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiophene derivatives, it exhibits higher antibacterial activity and antioxidant capacity . Its unique structure also makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
特性
分子式 |
C9H9NOS |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
(3-amino-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C9H9NOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5,10H2 |
InChIキー |
ZSWZLHDCTKSFGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(S2)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



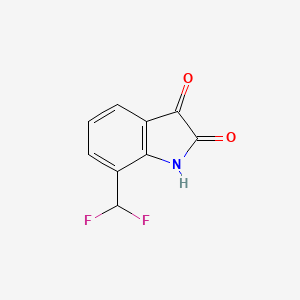
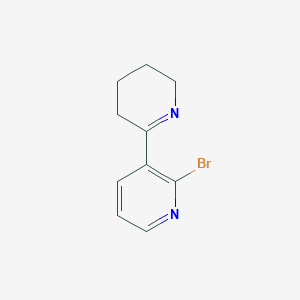


![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
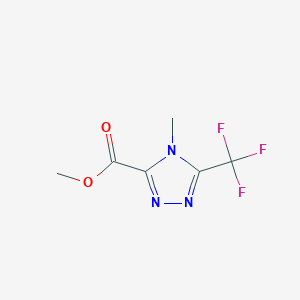


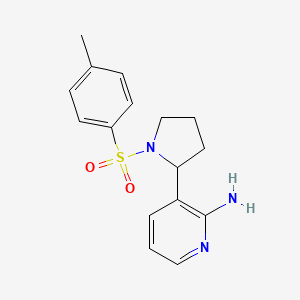


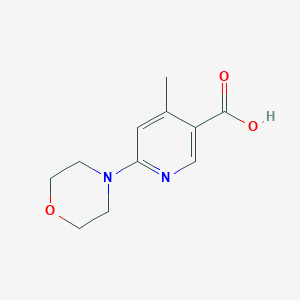
![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
